molecular formula C17H14N2O4 B2934379 methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate CAS No. 1241697-67-5

methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate

Cat. No.: B2934379
CAS No.: 1241697-67-5
M. Wt: 310.309
InChI Key: FAHRSFJOGCAQBD-UHFFFAOYSA-N
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Description

Methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate (CAS: 1241697-67-5) is a furan-based compound with a molecular formula of C₁₇H₁₄N₂O₄ and a molecular weight of 310.30 g/mol . Its structure features:

  • A furan-2-carboxylate core substituted at the 5-position.
  • A (Z)-configured propenyl chain bearing benzylamino, cyano, and oxo groups.

Properties

IUPAC Name

methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-17(21)15-8-7-14(23-15)9-13(10-18)16(20)19-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHRSFJOGCAQBD-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Here, we will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O3. Its structure features a furan ring, a carboxylate group, and a benzylamino substituent, which are crucial for its biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC22H19N3O3
Molecular Weight373.40 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.83

These results indicate that the compound is particularly effective against E. coli and Pseudomonas aeruginosa, two common pathogens associated with serious infections.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have demonstrated that while the compound exhibits antimicrobial activity, it also shows varying levels of cytotoxicity depending on the cell type.

Cytotoxicity Results

Cell LineIC50 (µM)
HaCat (human keratinocytes)>100
BALB/c 3T3 (mouse fibroblasts)>100

The high IC50 values suggest that this compound has a favorable safety profile in vitro, as it does not exhibit significant toxicity at concentrations effective for antimicrobial activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. Molecular docking studies suggest that the compound binds to key enzymes involved in bacterial cell wall synthesis and DNA replication.

Molecular Docking Studies

Molecular docking simulations have shown that the compound interacts favorably with targets such as MurD and DNA gyrase, which are critical for bacterial growth and replication.

Binding Energy Comparison

Target EnzymeBinding Energy (kcal/mol)
MurD-8.5
DNA gyrase-9.0

These binding energies indicate strong interactions between the compound and its targets, suggesting a potential mechanism for its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Furan-2-carboxylate 5-[(Z)-3-(Benzylamino)-2-cyano-3-oxoprop-1-enyl] C₁₇H₁₄N₂O₄ 310.30 Z-configuration; cyano, benzylamino, oxo groups; high electron-withdrawing effects.
Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1, ) Benzofuran 5-Chloro; methyl carboxylate C₁₀H₇ClO₃ 210.62 Halogenated benzofuran; potential bioactivity due to Cl substitution.
N-[(1Z)-1-[5-(3-Chlorophenyl)-2-furyl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide Furan 5-(3-Chlorophenyl); cyclohexylamino; 4-methylbenzamide C₂₈H₂₆ClN₂O₃ 485.97 Bulky cyclohexylamino and chlorophenyl groups; Z-configuration.
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene 5-Amino; methyl carboxylate C₁₀H₉NO₂S 207.25 Benzothiophene core; amino group enhances nucleophilicity.
Key Observations:
  • Substituent Effects: The benzylamino group in the target compound enhances lipophilicity compared to the cyclohexylamino group in , which may influence membrane permeability. Cyano and oxo groups introduce strong electron-withdrawing effects, contrasting with the electron-donating amino group in or chloro in .
  • Stereochemistry : The Z-configuration in the target compound and may lead to distinct spatial arrangements affecting binding in biological systems.

Hypothetical Property Comparisons

Property Target Compound Methyl 5-chloro-1-benzofuran-2-carboxylate N-[(1Z)-...-4-methylbenzamide Methyl 5-amino-1-benzothiophene-2-carboxylate
Lipophilicity (logP) Moderate (benzylamino) High (Cl, aromatic core) High (chlorophenyl, cyclohexyl) Low (amino group)
Electron Effects Strongly withdrawing Moderate (Cl) Mixed (amide, chloro) Donating (NH₂)
Bioactivity Potential Underexplored Known for antimicrobial activity Possible kinase inhibition Potential for covalent binding (thiophene-S)

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